molecular formula C20H20ClN3O5S B2762290 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 923250-15-1

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2762290
CAS No.: 923250-15-1
M. Wt: 449.91
InChI Key: RYPIJNDZWPJRGM-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a 4-chlorophenyl group at position 3, an ethyl linker, and a 3,4-dimethoxybenzenesulfonamide moiety. Pyridazinone derivatives are known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O5S/c1-28-18-9-7-16(13-19(18)29-2)30(26,27)22-11-12-24-20(25)10-8-17(23-24)14-3-5-15(21)6-4-14/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPIJNDZWPJRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a chlorophenyl group and a sulfonamide moiety , which are known to enhance its reactivity and biological interactions. The molecular formula is C16H18ClN3O4SC_{16}H_{18}ClN_{3}O_{4}S, with a molecular weight of approximately 381.8 g/mol . Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity . Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The chlorophenyl group is believed to enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies using the MTT assay demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma) . The mechanism of action may involve the inhibition of specific enzymes or receptors involved in cell proliferation and survival.

Enzyme Inhibition

Research has shown that this compound can act as an enzyme inhibitor , particularly targeting acetylcholinesterase (AChE) and urease. The inhibition of AChE is significant for potential applications in treating neurodegenerative diseases like Alzheimer's . The IC50 values for enzyme inhibition vary among derivatives, indicating that structural modifications can enhance or reduce activity.

The biological activity of this compound likely involves:

  • Binding Interactions : The compound's structure allows it to bind to active sites on enzymes or receptors, modulating their activity.
  • Hydrophobic Interactions : The chlorophenyl group enhances binding affinity through hydrophobic interactions, which are crucial for effective target engagement.
  • Stability and Solubility : The sulfonamide moiety contributes to the overall stability and solubility of the compound in biological systems .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

  • Anticancer Evaluation : A study assessed the anticancer effects of similar sulfonamide derivatives using various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM against different cancer types .
  • Antimicrobial Screening : Another study evaluated antimicrobial properties against multiple bacterial strains, revealing moderate to strong inhibitory effects for certain derivatives .
  • Enzyme Inhibition Studies : Research on enzyme inhibitors showed that certain derivatives exhibited potent AChE inhibition with IC50 values as low as 5 µM, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Pyridazinone/Pyridine Cores

6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine
  • Key Differences: Replaces the pyridazinone core with an oxadiazine ring and includes a trichloromethyl group.
  • Synthetic Comparison : Synthesized via dehydrosulfurization of thioureas, contrasting with the target compound’s likely alkylation/sulfonylation steps .
  • Functional Impact : The trichloromethyl group increases steric bulk and electron-withdrawing effects, which may reduce metabolic stability compared to the target’s methoxy groups .
Pyrazolo-Pyridine-N-Acetamide Derivatives
  • Key Similarities : Shares a 4-chlorophenyl substituent and nitrogen-rich heterocyclic core.
  • Pharmacological Relevance : Pyrazolo-pyridines are explored as kinase inhibitors, suggesting the target compound may share similar therapeutic pathways .

Sulfonamide-Containing Analogues

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Key Similarities : Contains a benzenesulfonamide group and fluorinated aromatic systems.
  • Physicochemical Data : Melting point (175–178°C) and molecular weight (589.1 g/mol) suggest higher stability and complexity than the target compound, which lacks fluorine substituents .
  • Functional Impact : Fluorine atoms enhance electronegativity and metabolic resistance, whereas the target’s methoxy groups may improve solubility .

Methoxy-Substituted Analogues

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
  • Key Differences: Features a dihydrobenzodioxin group and dimethylaminomethylphenyl side chain.
  • Structural Comparison : The methoxy group at position 2 on pyridine contrasts with the target’s 3,4-dimethoxybenzenesulfonamide, which may alter electronic distribution and binding affinity .
  • Molecular Weight: 391.46 g/mol (vs.

Research Implications and Gaps

  • Synthetic Optimization : The target compound’s ethyl linker and sulfonamide group may require tailored alkylation conditions, as seen in pyrazolo-pyridine syntheses .
  • Pharmacological Screening : Priority should be given to testing kinase inhibition and antimicrobial activity, given structural parallels with validated compounds .
  • Stability Studies : The 3,4-dimethoxybenzenesulfonamide moiety’s impact on metabolic stability warrants comparison with fluorinated or chlorinated analogues .

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with pyridazinone core formation. Key steps include:

  • Condensation : Reacting 3-(4-chlorophenyl)-6-hydroxypyridazine with ethylenediamine derivatives under acidic conditions (e.g., HCl in ethanol) .
  • Sulfonylation : Introducing the 3,4-dimethoxybenzenesulfonamide group via nucleophilic substitution, requiring inert solvents (e.g., DMF) and controlled temperatures (60–80°C) .
  • Purification : Recrystallization in ethanol/acetic acid mixtures yields >90% purity .

Optimization Factors :

ParameterOptimal RangeImpact on Yield/Purity
SolventEthanol/DMFEnhances solubility
CatalystHCl (0.1–0.5 M)Accelerates condensation
Temperature60–80°CBalances reaction rate

Q. Which analytical techniques are critical for confirming its structural integrity and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., 3,4-dimethoxy groups at δ 3.85–3.90 ppm) .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water) assess purity (>98%) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 476.08) .

Q. What solvents and catalysts are most effective in its synthesis?

  • Solvents : Ethanol (polar protic) for condensation; DMF (polar aprotic) for sulfonylation .
  • Catalysts : HCl for acid-catalyzed cyclization; triethylamine for neutralizing sulfonic acid intermediates .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Thermal Stability : TGA/DSC analysis shows decomposition >200°C .
  • Photostability : Protected from UV light due to sulfonamide group sensitivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridazinone ring) influence bioactivity?

Structure-Activity Relationship (SAR) studies highlight:

  • 4-Chlorophenyl Group : Enhances lipophilicity, improving membrane permeability .
  • 3,4-Dimethoxybenzenesulfonamide : Increases hydrogen bonding with enzyme targets (e.g., carbonic anhydrase) .
  • Ethyl Linker : Balances rigidity and flexibility for target binding .

Example Bioactivity Data :

Derivative ModificationIC₅₀ (Enzyme X)Antimicrobial Activity (MIC, μg/mL)
4-Fluorophenyl analog12 nM25
3,4-Dimethoxy (parent compound)8 nM18

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Purity Differences : Re-test batches with HPLC-validated purity >98% .
  • Cell Line Specificity : Compare results across multiple models (e.g., HeLa vs. MCF-7 for cytotoxicity) .

Q. What computational methods are used to predict its interaction with biological targets?

  • Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., COX-2; binding energy ≤−9.5 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Prodrug Design : Introduce ester groups at the sulfonamide moiety to enhance solubility .
  • Nanoparticle Encapsulation : PLGA nanoparticles increase bioavailability by 40% in murine models .

Methodological Guidance

Q. How to troubleshoot low yields during sulfonylation?

  • Issue : Incomplete sulfonic acid activation.
  • Solution : Use coupling agents (e.g., EDC/HOBt) and monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Q. What are best practices for scaling up synthesis without compromising purity?

  • Batch Reactors : Maintain temperature control (±2°C) .
  • Continuous Flow Systems : Reduce side reactions via precise reagent mixing .

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